molecular formula C10H13BrN2O3S B2645396 N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide CAS No. 78234-01-2

N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide

Cat. No.: B2645396
CAS No.: 78234-01-2
M. Wt: 321.19
InChI Key: QBUTVKNWJCWGDX-UHFFFAOYSA-N
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Description

N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide is a chemical compound with the molecular formula C10H13BrN2O3S and a molecular weight of 321.19 g/mol . This compound is characterized by the presence of a bromoethyl group, an amino sulfonyl group, and an acetamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminophenyl sulfonamide with 2-bromoethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation can produce a sulfone derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide is unique due to the presence of the bromoethyl group, which allows for specific chemical modifications and interactions with biological targets. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .

Properties

IUPAC Name

N-[4-(2-bromoethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3S/c1-8(14)13-9-2-4-10(5-3-9)17(15,16)12-7-6-11/h2-5,12H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUTVKNWJCWGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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